REACTION_CXSMILES
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[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2[NH:6][C:7](=[O:11])[O:8][C:9](=[O:10])[C:4]=2[CH:3]=1.[C:14](=O)([O-])[O-].[Na+].[Na+].CI.O>CN(C)C=O>[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2[N:6]([CH3:14])[C:7](=[O:11])[O:8][C:9](=[O:10])[C:4]=2[CH:3]=1 |f:1.2.3|
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Name
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|
Quantity
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22.88 g
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Type
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reactant
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Smiles
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ClC1=CC2=C(NC(OC2=O)=O)C=C1
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
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|
Quantity
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14.73 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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10.86 mL
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Type
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reactant
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Smiles
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CI
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Name
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|
Quantity
|
150 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred for 1 hour
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Duration
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1 h
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Type
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FILTRATION
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Details
|
The solid was collected by filtration
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Type
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CUSTOM
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Details
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The impure solid was sonicated in methyl-tert-butyl ether for several minutes
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Type
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FILTRATION
|
Details
|
collected by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=CC2=C(N(C(OC2=O)=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.38 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |